(1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol
Description
Properties
IUPAC Name |
[2-(difluoromethyl)-5-pyridin-3-ylpyrazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3O/c11-10(12)15-8(6-16)4-9(14-15)7-2-1-3-13-5-7/h1-5,10,16H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJQVDMLQNHDAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=C2)CO)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1-(Difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol is a novel compound belonging to the pyrazole derivatives class, characterized by its unique chemical structure that includes a difluoromethyl group and a pyridinyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 201.17 g/mol. The presence of the difluoromethyl group enhances lipophilicity, which may facilitate interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 201.17 g/mol |
| Molecular Formula | |
| CAS Number | 2092561-67-4 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The difluoromethyl and pyridinyl groups may enhance binding affinity and selectivity towards these targets, leading to various therapeutic effects.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
1. Antimicrobial Activity
Studies have shown that pyrazole derivatives can possess significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections.
2. Anticancer Properties
Pyrazole derivatives are being explored for their anticancer potential. In vitro studies have indicated that compounds similar to this compound can inhibit the growth of cancer cell lines, including breast cancer cells. The mechanism may involve apoptosis induction and cell cycle arrest.
3. Anti-inflammatory Effects
There is evidence that certain pyrazole derivatives exhibit anti-inflammatory properties by modulating pathways involved in inflammation. This could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
Several studies highlight the biological activity of pyrazole derivatives, including those closely related to this compound:
Case Study 1: Antifungal Activity
A study focused on a series of difluoromethyl-substituted pyrazoles demonstrated their effectiveness against phytopathogenic fungi. The compounds were tested for their ability to inhibit mycelial growth, showing promising results compared to standard antifungal agents .
Case Study 2: Anticancer Activity
Research involving various pyrazole derivatives has shown their potential in inhibiting cancer cell proliferation. In one study, a specific derivative was tested against MCF-7 and MDA-MB-231 breast cancer cell lines, revealing significant cytotoxic effects when used alone or in combination with doxorubicin .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Fluorine Substitution: Difluoromethyl (CF$2$H) and trifluoromethyl (CF$3$) groups improve metabolic stability and electronegativity compared to non-fluorinated analogs. However, CF$_3$ increases molecular weight and steric hindrance .
- Pyridine vs. Phenyl : Pyridin-3-yl introduces a basic nitrogen, influencing solubility and π-π stacking interactions in biological systems .
Challenges :
Preparation Methods
While the above methods focus on the pyrazole core and difluoromethyl group, the introduction of the pyridin-3-yl substituent at the 3-position and the methanol group at the 5-position typically involves:
- Cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling to attach the pyridin-3-yl moiety onto a halogenated pyrazole intermediate.
- Reduction or functional group transformation to convert a pyrazole-5-carboxylate or aldehyde intermediate into the corresponding hydroxymethyl group.
A representative purification method includes flash column chromatography using methanol/dichloromethane gradients, followed by acid/base extraction and neutralization steps to isolate the final product as a pure compound.
Summary Table of Preparation Methods
Research Findings and Observations
- The use of potassium iodide as a catalyst in the difluoroacetyl condensation method significantly improves the reaction efficiency and product purity.
- Palladium-catalyzed carbointercalation combined with halogenation offers a robust alternative with high yield and purity, suitable for scale-up.
- The combination of hydrazine derivatives and α,β-unsaturated esters or propiolic acid provides a versatile platform for pyrazole ring construction, allowing for diverse substitution patterns including pyridinyl groups.
- Purification techniques such as recrystallization and flash chromatography are essential to achieve high purity, especially when sensitive functional groups like difluoromethyl and hydroxymethyl are present.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
